![molecular formula C24H29N2P B15330396 2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)
2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine is a complex organic compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of a phosphine group attached to a biphenyl structure, which imparts significant steric and electronic effects, making it a valuable ligand in catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine typically involves the reaction of tert-butyl(phenyl)phosphine with N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the phosphine group. Common solvents used include dichloromethane and toluene, and the reaction is often catalyzed by palladium complexes .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halides and other electrophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Halides and other electrophiles in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki coupling reactions, biaryl compounds are typically formed .
Wissenschaftliche Forschungsanwendungen
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its role in catalysis.
Wirkmechanismus
The mechanism by which 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and provide pathways for efficient reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Known for its use in similar catalytic processes.
2-(Di-tert-butylphosphino)-1,1’-binaphthyl: Another phosphine ligand with applications in asymmetric catalysis.
2-(Di-tert-butylphosphino)-2’-methylbiphenyl: Used in palladium-catalyzed coupling reactions.
Uniqueness
What sets 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine apart is its specific structural configuration, which provides unique steric and electronic properties. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Eigenschaften
Molekularformel |
C24H29N2P |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C24H29N2P/c1-24(2,3)27(18-12-7-6-8-13-18)22-17-10-9-14-19(22)23-20(25-4)15-11-16-21(23)26-5/h6-17,25-26H,1-5H3 |
InChI-Schlüssel |
NBRPJPMXRPFXMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3NC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



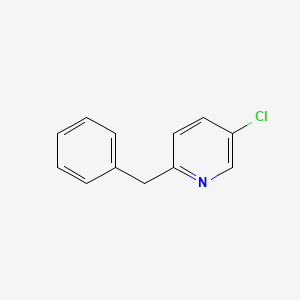
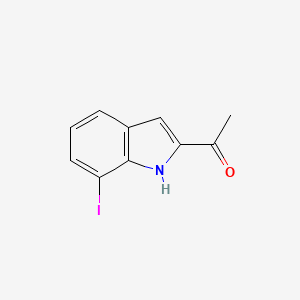
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330338.png)
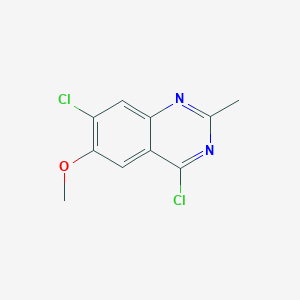

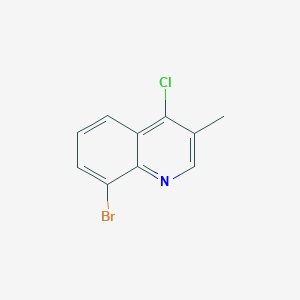
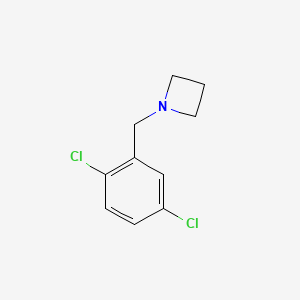
![4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15330366.png)
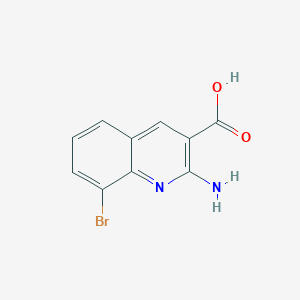
![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)


![1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
